molecular formula C11H13ClN2S B3218217 [(2-BENZYL-1,3-THIAZOL-4-YL)METHYL]AMINE DIHYDROCHLORIDE CAS No. 1187932-76-8

[(2-BENZYL-1,3-THIAZOL-4-YL)METHYL]AMINE DIHYDROCHLORIDE

Cat. No.: B3218217
CAS No.: 1187932-76-8
M. Wt: 240.75 g/mol
InChI Key: QSJIMXXFZHHPNL-UHFFFAOYSA-N
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Description

[(2-BENZYL-1,3-THIAZOL-4-YL)METHYL]AMINE DIHYDROCHLORIDE is a chemical compound with the molecular formula C11H12N2S.2ClH It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms

Chemical Reactions Analysis

[(2-BENZYL-1,3-THIAZOL-4-YL)METHYL]AMINE DIHYDROCHLORIDE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

[(2-BENZYL-1,3-THIAZOL-4-YL)METHYL]AMINE DIHYDROCHLORIDE has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

[(2-BENZYL-1,3-THIAZOL-4-YL)METHYL]AMINE DIHYDROCHLORIDE can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern on the thiazole ring, which imparts unique biological properties and reactivity .

Properties

CAS No.

1187932-76-8

Molecular Formula

C11H13ClN2S

Molecular Weight

240.75 g/mol

IUPAC Name

(2-benzyl-1,3-thiazol-4-yl)methanamine;hydrochloride

InChI

InChI=1S/C11H12N2S.ClH/c12-7-10-8-14-11(13-10)6-9-4-2-1-3-5-9;/h1-5,8H,6-7,12H2;1H

InChI Key

QSJIMXXFZHHPNL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2=NC(=CS2)CN.Cl.Cl

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=CS2)CN.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2-BENZYL-1,3-THIAZOL-4-YL)METHYL]AMINE DIHYDROCHLORIDE
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[(2-BENZYL-1,3-THIAZOL-4-YL)METHYL]AMINE DIHYDROCHLORIDE
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[(2-BENZYL-1,3-THIAZOL-4-YL)METHYL]AMINE DIHYDROCHLORIDE
Reactant of Route 4
[(2-BENZYL-1,3-THIAZOL-4-YL)METHYL]AMINE DIHYDROCHLORIDE
Reactant of Route 5
[(2-BENZYL-1,3-THIAZOL-4-YL)METHYL]AMINE DIHYDROCHLORIDE
Reactant of Route 6
[(2-BENZYL-1,3-THIAZOL-4-YL)METHYL]AMINE DIHYDROCHLORIDE

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